Ethyl 1-formylcyclopropane-1-carboxylate
Overview
Description
Ethyl 1-formylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol1. It is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
The synthesis of Ethyl 1-formylcyclopropane-1-carboxylate is not explicitly mentioned in the search results. However, similar compounds such as Ethyl 1-cyano-1-cyclopropanecarboxylate can be prepared by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO23.Molecular Structure Analysis
The molecular structure of Ethyl 1-formylcyclopropane-1-carboxylate is not explicitly provided in the search results. However, the molecular formula C7H10O3 suggests that it contains seven carbon atoms, ten hydrogen atoms, and three oxygen atoms1.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 1-formylcyclopropane-1-carboxylate are not detailed in the search results. However, related compounds such as 1-aminocyclopropane-1-carboxylate (ACC) actively participate in plant developmental, defense, and symbiotic programs4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Ethyl 1-formylcyclopropane-1-carboxylate are not detailed in the search results. However, esters, a class of compounds to which Ethyl 1-formylcyclopropane-1-carboxylate belongs, are known to have properties such as a broad range of melting temperatures, little to no supercooling, low corrosivity, chemical and thermal stability, and high enthalpies of fusion5.Scientific Research Applications
Plant Hormone Research
Ethylene Precursor Studies : Ethylene is a critical plant hormone, and Ethyl 1-formylcyclopropane-1-carboxylate is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor of ethylene. Studies have explored how ACC is synthesized and its role in plant development and stress responses (Barry, Llop-Tous, & Grierson, 2000).
Metabolite Analysis in Plants : Research has been conducted on the analysis of metabolites related to ethylene biosynthesis in plants, including ACC. This research is crucial for understanding plant physiology and responses to environmental stimuli (Bulens et al., 2011).
Plant-Bacterial Interactions
- Role in Plant-Bacterial Symbiosis : The relationship between ACC, a structurally similar compound to Ethyl 1-formylcyclopropane-1-carboxylate, and its role in plant-bacterial interactions has been studied. This includes how bacteria modulate plant ACC and ethylene levels to affect plant growth and development (Nascimento, Rossi, & Glick, 2018).
Biochemical and Enzymatic Studies
Enzymatic Activity Analysis : Research has been conducted on the enzymatic activities related to the conversion of ACC to ethylene, which can offer insights into the biochemical pathways of similar compounds like Ethyl 1-formylcyclopropane-1-carboxylate (Thrower et al., 2006).
Ethylene Synthesis and Regulation : Investigations into the genetic and molecular mechanisms that regulate ethylene synthesis, involving compounds like ACC, shed light on potential applications for Ethyl 1-formylcyclopropane-1-carboxylate in plant growth and development studies (Jakubowicz, 2002).
Agricultural Applications
Stress Management in Plants : The use of ACC deaminase-producing beneficial bacteria to mitigate stress in plants indicates potential applications for Ethyl 1-formylcyclopropane-1-carboxylate in agriculture, especially in managing abiotic stress in crops (Tiwari, Duraivadivel, Sharma, & P., 2018).
Inhibitors of Ethylene Perception : Research on compounds like 1-methylcyclopropene, which inhibit ethylene perception, can be relevant to understanding how Ethyl 1-formylcyclopropane-1-carboxylate might be used to control ethylene-mediated processes in horticulture and agriculture (Watkins, 2006).
Safety And Hazards
The specific safety and hazards associated with Ethyl 1-formylcyclopropane-1-carboxylate are not detailed in the search results. However, related compounds such as Ethyl 1-bromocyclobutanecarboxylate have been classified as Eye Dam. 1 - Skin Corr. 1B hazardous materials6.
Future Directions
The future directions of research involving Ethyl 1-formylcyclopropane-1-carboxylate are not explicitly mentioned in the search results. However, related compounds such as 1-aminocyclopropane-1-carboxylate (ACC) are key to the development of new strategies aimed at increased plant growth and protection4.
Please note that the information provided is based on the search results and may not be fully accurate or comprehensive. Further research and consultation with experts in the field are recommended for a more detailed understanding.
properties
IUPAC Name |
ethyl 1-formylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSBOIAHOITDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433359 | |
Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-formylcyclopropane-1-carboxylate | |
CAS RN |
33329-70-3 | |
Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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